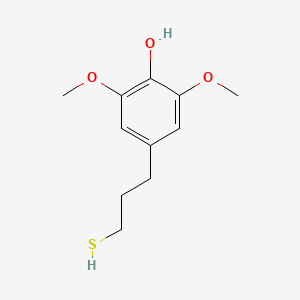
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a 3-bromo-5-methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-methylbenzyl bromide with cyclobutanecarbonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and yields. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products:
Nucleophilic Substitution: 1-(3-Azido-5-methylphenyl)cyclobutanecarbonitrile.
Oxidation: 1-(3-Bromo-5-methylphenyl)cyclobutanecarboxylic acid.
Reduction: 1-(3-Bromo-5-methylphenyl)cyclobutanemethylamine.
科学研究应用
Chemistry: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the creation of tailored compounds with specific properties.
作用机制
The mechanism by which 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Chloro-5-methylphenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine substituent instead of bromine.
1-(3-Bromo-5-ethylphenyl)cyclobutanecarbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Bromo-5-methylphenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: 1-(3-Bromo-5-methylphenyl)cyclobutanecarbonitrile is unique due to the combination of its bromine substituent and cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a potential candidate for developing novel compounds with specific functions.
属性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
1-(3-bromo-5-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3 |
InChI 键 |
LJQAANCOKSOZCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)C2(CCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


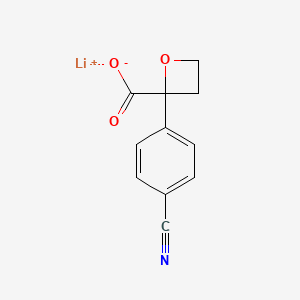
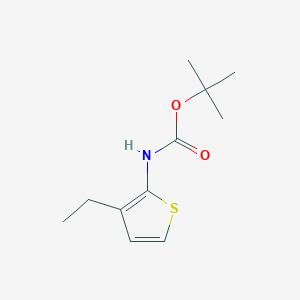

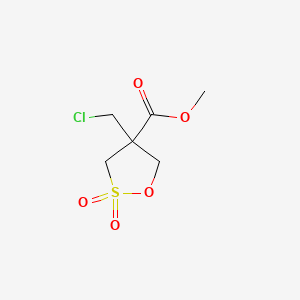
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
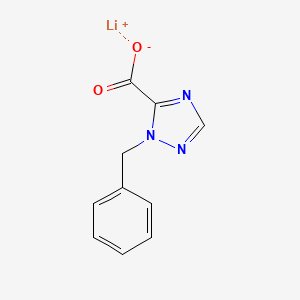
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
